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Compound of Interest

Compound Name: Antileishmanial agent-12

Cat. No.: B12401407 Get Quote

In-Depth Technical Guide to Antileishmanial
Agent-12
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-12, a

promising quinoline-based compound with significant activity against various Leishmania

species. This document details its chemical structure, physicochemical properties, synthesis, in

vitro biological activity, and mechanism of action, presenting a valuable resource for

researchers in the field of antiprotozoal drug discovery.

Chemical Structure and Properties
Antileishmanial agent-12, also referred to as compound 5a in seminal literature, is chemically

identified as (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol. Its structure features a

quinoline core substituted at the 2-position with a trifluoromethylphenyl group and at the 4-

position with a hydroxymethyl group.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of Antileishmanial agent-12 is provided in

the table below. These properties are crucial for understanding its drug-like characteristics and
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potential for further development.

Property Value Reference

Molecular Formula C₁₇H₁₂F₃NO

Molecular Weight 303.28 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO and

methanol

LogP (predicted) 3.85

Synthesis and Experimental Protocols
The synthesis of Antileishmanial agent-12 involves a multi-step process starting from

commercially available reagents. A detailed experimental protocol is outlined below, based on

established synthetic methodologies for quinoline derivatives.

Experimental Protocol: Synthesis of (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol

Step 1: Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid:

A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium

hydroxide (3.0 eq) in ethanol is refluxed for 24 hours.

The reaction mixture is cooled to room temperature, and the solvent is evaporated under

reduced pressure.

The residue is dissolved in water and acidified with concentrated hydrochloric acid to

precipitate the product.

The solid is filtered, washed with water, and dried to yield 2-(4-

(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.

Step 2: Esterification of the carboxylic acid:
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The carboxylic acid from Step 1 (1.0 eq) is dissolved in methanol, and a catalytic amount

of sulfuric acid is added.

The mixture is refluxed for 8 hours.

The solvent is removed in vacuo, and the residue is neutralized with a saturated sodium

bicarbonate solution.

The product, methyl 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylate, is extracted with

ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Reduction to Antileishmanial agent-12:

The methyl ester from Step 2 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF)

under an inert atmosphere.

Lithium aluminium hydride (LiAlH₄) (1.5 eq) is added portion-wise at 0°C.

The reaction mixture is stirred at room temperature for 4 hours.

The reaction is quenched by the sequential addition of water, 15% sodium hydroxide

solution, and water.

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford (2-(4-

(trifluoromethyl)phenyl)quinolin-4-yl)methanol (Antileishmanial agent-12).

In Vitro Antileishmanial Activity
Antileishmanial agent-12 has demonstrated potent activity against the promastigote forms of

several Leishmania species. The half-maximal inhibitory concentrations (IC₅₀) are summarized

in the table below.

Leishmania Species IC₅₀ (µM)[1]

Leishmania braziliensis 14.9[1]

Leishmania infantum 21.3[1]
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The compound also exhibits activity against Trypanosoma cruzi, the causative agent of Chagas

disease, with an IC₅₀ value of 9.3 µM[1].

Experimental Protocol: In Vitro Promastigote Susceptibility Assay

Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal

bovine serum (FBS) and antibiotics.

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of

1 x 10⁶ cells/mL.

Antileishmanial agent-12, dissolved in DMSO, is added to the wells in a series of two-fold

dilutions. The final DMSO concentration does not exceed 0.5%.

Plates are incubated at 26°C for 72 hours.

Parasite viability is assessed by adding a resazurin-based solution and measuring the

fluorescence (excitation 530 nm, emission 590 nm) after 4 hours of incubation.

The IC₅₀ values are calculated from the dose-response curves using a non-linear regression

analysis.

Mechanism of Action and Signaling Pathways
While the precise mechanism of action of Antileishmanial agent-12 is still under investigation,

preliminary studies on similar quinoline derivatives suggest that they may exert their

antiparasitic effects through the induction of mitochondrial oxidative stress. This proposed

pathway involves the generation of reactive oxygen species (ROS) within the parasite's

mitochondria, leading to cellular damage and eventual cell death.

Proposed Mechanism of Action Workflow
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Proposed Mechanism of Action of Antileishmanial Agent-12
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Caption: Proposed mechanism involving mitochondrial oxidative stress.
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Experimental Workflow for Investigating Mechanism of Action

Workflow for Elucidating Mechanism of Action
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Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions
Antileishmanial agent-12 is a potent quinoline derivative with significant in vitro activity

against multiple Leishmania species. Its straightforward synthesis and promising biological

profile make it an attractive lead compound for further optimization. Future research should

focus on in vivo efficacy studies in animal models of leishmaniasis, a more detailed elucidation

of its mechanism of action, and structure-activity relationship (SAR) studies to improve its
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potency and pharmacokinetic properties. The development of more effective and less toxic

drugs is a critical global health priority, and Antileishmanial agent-12 represents a valuable

starting point in the quest for new treatments for leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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